molecular formula C21H20ClN3O5S B11601307 Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Cat. No.: B11601307
M. Wt: 461.9 g/mol
InChI Key: ONDOPEHVVPWBDB-UHFFFAOYSA-N
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Description

Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This reaction yields the intermediate product, which is further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate is unique due to its combination of functional groups and the presence of the thioxoimidazolidinone ring. This structure provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H20ClN3O5S

Molecular Weight

461.9 g/mol

IUPAC Name

methyl 2-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

InChI

InChI=1S/C21H20ClN3O5S/c1-29-16-9-7-15(8-10-16)25-20(28)17(24(21(25)31)12-19(27)30-2)11-18(26)23-14-5-3-13(22)4-6-14/h3-10,17H,11-12H2,1-2H3,(H,23,26)

InChI Key

ONDOPEHVVPWBDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC(=O)OC)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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